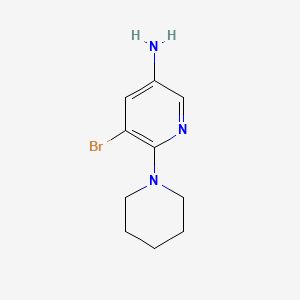

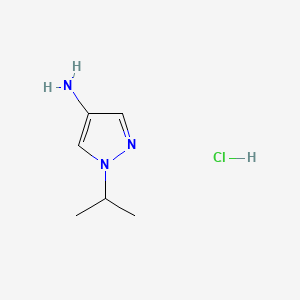

5-Amino-3-bromo-2-piperidinopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-3-bromo-2-piperidinopyridine (5-ABP) is an organic compound with a wide range of applications in both organic and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds, including those with medicinal properties. 5-ABP is also used as a starting material in the synthesis of other compounds, such as peptides, amines, and amides. In addition, 5-ABP has been studied for its potential therapeutic applications as an inhibitor of various enzymes and receptors.

Aplicaciones Científicas De Investigación

Selective Amination Catalyzed by Palladium Complexes

A prominent application in scientific research involving 5-Amino-3-bromo-2-piperidinopyridine is its role in selective amination reactions catalyzed by palladium complexes. This process predominantly yields specific aminated pyridine products with high isolation yields and excellent chemoselectivity. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly gives 5-amino-2-chloropyridine in a 96% isolated yield, showcasing the efficiency and selectivity of such catalytic processes in organic synthesis (Ji, Li, & Bunnelle, 2003).

Radiosynthesis of Fluoropyridines

Another research application of 5-Amino-3-bromo-2-piperidinopyridine is in the radiosynthesis of fluoropyridines, which are pivotal in the development of radiopharmaceuticals. The synthesis achieves yields of 8-85% by the palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines. This method stands out for its "minimalist" conditions that ensure successful amination, highlighting its significance in the synthesis of compounds for medical imaging applications (Pauton et al., 2019).

Aminocarbonylation Reactions

5-Amino-3-bromo-2-piperidinopyridine is also utilized in aminocarbonylation reactions, a palladium-catalyzed process that incorporates amino groups into organic molecules. This method is applied to the functionalization of pyridazin-3(2H)-one rings, demonstrating the compound's utility in synthesizing amide derivatives with high reactivity and yield. Such transformations underscore the adaptability of 5-Amino-3-bromo-2-piperidinopyridine in constructing complex organic frameworks (Takács et al., 2012).

Electrocatalytic Synthesis

The compound is key in the electrocatalytic synthesis of aminonicotinic acid, a process that reduces halopyridines in the presence of CO2 under mild conditions. This method is especially noteworthy for its environmental friendliness and efficiency, highlighting the compound's role in green chemistry and sustainable synthesis strategies (Gennaro et al., 2004).

Propiedades

IUPAC Name |

5-bromo-6-piperidin-1-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-9-6-8(12)7-13-10(9)14-4-2-1-3-5-14/h6-7H,1-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHLGYLXXOMLNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-bromo-2-piperidinopyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)